Sdz-nvi-085

概要

説明

SDZ-NVI-085: is a compound known for its central nervous system stimulatory effects. It primarily acts through the alpha-1 adrenoceptor subtype and has been noted for its anti-cataplexy and anti-stroke activities. Additionally, this compound has significant alertness effects and can be used to study various types of excessive sleepiness .

準備方法

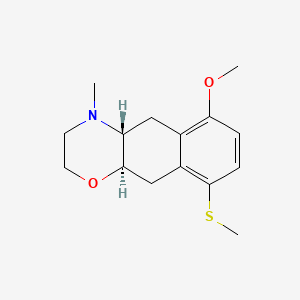

Synthetic Routes and Reaction Conditions: : The synthesis of SDZ-NVI-085 involves multiple steps, including the formation of key intermediates and their subsequent reactions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized through a series of organic reactions involving the formation of a naphthoxazine structure .

Industrial Production Methods: : Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields, ensuring purity, and implementing cost-effective methods for large-scale production. The specific details of industrial production methods are not publicly available .

化学反応の分析

Types of Reactions: : SDZ-NVI-085 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Substitution: Substitution reactions can occur, particularly involving the methoxy and methylthio groups

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide may be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions

Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

科学的研究の応用

Neurology

SDZ-NVI-085 has been extensively studied for its effects on neurological conditions:

- Anti-Cataplexy Effects : Research indicates that this compound significantly reduces episodes of cataplexy in animal models. For instance, a study demonstrated its efficacy in canine models where it was noted to improve alertness and reduce cataplexy episodes effectively .

- Impact on Sleep Disorders : The compound has been investigated for its potential to treat narcolepsy and excessive daytime sleepiness. Its ability to modulate neurotransmission pathways makes it a candidate for further exploration in sleep-related disorders.

Pharmacology

In pharmacological studies, this compound has shown promise in various applications:

- Vasodilatory Effects : It has been observed to produce vasodilatory effects in isolated rat arteries precontracted with serotonin, indicating a potential role in cardiovascular applications .

- Interaction with Neurotransmitter Systems : The compound's interaction with serotonin receptors has been documented, suggesting that it may influence serotonergic pathways alongside adrenergic ones .

Therapeutic Applications

The therapeutic implications of this compound extend into several areas:

- Potential Treatment for Stroke : Preliminary studies suggest that the compound may have protective effects against ischemic strokes due to its ability to enhance alertness and possibly improve recovery outcomes.

- Cognitive Enhancement : Research indicates that this compound may improve cognitive functions in specific populations, such as those with Parkinson's disease, by enhancing attention and executive functions .

Case Studies and Research Findings

作用機序

SDZ-NVI-085 exerts its effects primarily through the alpha-1 adrenoceptor subtype. It acts as an agonist, stimulating these receptors and leading to increased central nervous system activity. This results in enhanced alertness and potential therapeutic effects against cataplexy and stroke. The molecular targets and pathways involved include the activation of alpha-1 adrenoceptors, which are linked to various signaling pathways in the central nervous system .

類似化合物との比較

Similar Compounds

Phenylephrine: Another alpha-1 adrenoceptor agonist used as a decongestant and to increase blood pressure.

Methoxamine: An alpha-1 adrenoceptor agonist used to treat hypotension.

Oxymetazoline: A selective alpha-1 adrenoceptor agonist used as a nasal decongestant

Uniqueness of SDZ-NVI-085: : this compound is unique due to its specific structure and its potent effects on the central nervous system. Unlike other alpha-1 adrenoceptor agonists, it has been specifically noted for its anti-cataplexy and anti-stroke activities, making it a valuable compound for research in these areas .

生物活性

Sdz-nvi-085, also known as 2H-Naphth[2,3-b]-1,4-oxazine, is a compound that has garnered attention for its significant biological activity, particularly as a partial agonist at the alpha-1 adrenoceptor subtype. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

- Molecular Formula : C15H21NO2S

- Molecular Weight : Approximately 279.4 g/mol

This compound primarily exerts its effects through the stimulation of alpha-1 adrenoceptors. This interaction enhances noradrenergic neurotransmission, which is crucial for regulating wakefulness and alertness. The compound has shown promise in addressing disorders associated with excessive sleepiness, such as narcolepsy and cataplexy. Its biological activity also includes:

- Anti-cataplexy effects : Helping to mitigate sudden muscle weakness.

- Potential anti-stroke properties : Indicating a broader neuroprotective profile.

Pharmacological Profile

Research indicates that this compound interacts with various neurotransmitter systems, notably serotonin (5-HT) pathways. Studies have demonstrated that it can shift 5-HT concentration-effect curves in a concentration-dependent manner, suggesting its role as a reversible competitive antagonist at the 5-HT2A receptor. This property may enhance its therapeutic efficacy in vivo .

Comparative Analysis with Similar Compounds

The following table compares this compound with other compounds that share structural or functional similarities:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Clonidine | C9H9Cl2N | Alpha-2 adrenergic agonist; used for hypertension |

| Phenylephrine | C9H13NO2 | Alpha-1 adrenergic agonist; vasoconstrictor |

| Midodrine | C10H13N3O4S | Alpha-1 adrenergic agonist; treats orthostatic hypotension |

| This compound | C15H21NO2S | Selective alpha-1 adrenoceptor partial agonist; enhances alertness |

Case Study: Efficacy in Sleep Disorders

A study conducted on animal models demonstrated that this compound significantly improved alertness and reduced episodes of cataplexy. The results indicated a marked increase in wakefulness compared to control groups, underscoring its potential as a treatment for narcolepsy-related symptoms.

Research Findings

- Neurotransmitter Interaction : In isolated rat arteries precontracted with serotonin, this compound produced a concentration-dependent relaxation effect (pIC50 of 7.2 ± 0.1) indicating its vasodilatory properties when mediated through alpha-adrenoceptors .

- Behavioral Studies : Behavioral assays showed that administration of this compound led to improved performance in tasks requiring sustained attention, further supporting its role in enhancing cognitive functions related to alertness.

特性

CAS番号 |

104195-17-7 |

|---|---|

分子式 |

C15H21NO2S |

分子量 |

279.4 g/mol |

IUPAC名 |

(4aR,10aR)-6-methoxy-4-methyl-9-methylsulfanyl-2,3,4a,5,10,10a-hexahydrobenzo[g][1,4]benzoxazine |

InChI |

InChI=1S/C15H21NO2S/c1-16-6-7-18-14-9-11-10(8-12(14)16)13(17-2)4-5-15(11)19-3/h4-5,12,14H,6-9H2,1-3H3/t12-,14-/m1/s1 |

InChIキー |

SLMAGYSTRWJTMF-TZMCWYRMSA-N |

SMILES |

CN1CCOC2C1CC3=C(C=CC(=C3C2)SC)OC |

異性体SMILES |

CN1CCO[C@H]2[C@H]1CC3=C(C=CC(=C3C2)SC)OC |

正規SMILES |

CN1CCOC2C1CC3=C(C=CC(=C3C2)SC)OC |

外観 |

Solid powder |

Key on ui other cas no. |

104195-17-7 |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

3,4,4a,5,10,10a-hexahydro-6-methoxy-4-methyl-9-methylthio-2H-naphth(2,3-b)-1,4-oxazine SDZ NVI 085 SDZ NVI-085 SDZ-NVI-085 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。